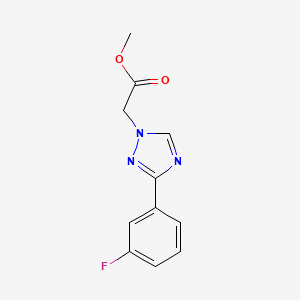

Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Description

Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted with a 3-fluorophenyl group at the 3-position and an acetoxy methyl ester at the 1-position. Its synthesis typically involves multi-step reactions, as exemplified by the preparation of related triazole derivatives. For instance, 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, a structurally analogous compound, is synthesized via fusion of 3-fluorobenzoic acid with thiocarbohydrazide, yielding 85% efficiency . This suggests that similar methodologies may apply to the target compound, emphasizing the role of fluorophenyl groups in enhancing reactivity and biological activity.

Properties

Molecular Formula |

C11H10FN3O2 |

|---|---|

Molecular Weight |

235.21 g/mol |

IUPAC Name |

methyl 2-[3-(3-fluorophenyl)-1,2,4-triazol-1-yl]acetate |

InChI |

InChI=1S/C11H10FN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3 |

InChI Key |

VVOPESFWFBXUKS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate then undergoes a cyclization reaction with ethyl chloroacetate in the presence of a base such as potassium carbonate to yield the desired triazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl triazole oxides, while reduction could produce various reduced triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate has been tested against various bacterial and fungal strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Candida albicans | Moderate activity | |

| Staphylococcus aureus | Significant activity |

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have demonstrated that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to inflammatory pathways. For instance, it has shown promise as a selective inhibitor of certain kinases involved in cancer progression.

Agricultural Applications

In agricultural research, this compound has been explored for its potential as a fungicide due to its antifungal properties. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to traditional fungicides.

Case Studies

Several studies have highlighted the efficacy of this compound:

Study on Antimicrobial Efficacy

A study published in RSC Advances evaluated the antimicrobial properties of various triazole derivatives, including this compound. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with low MIC values .

Anticancer Activity Assessment

In vitro assays conducted on breast cancer cell lines revealed that this compound significantly inhibited cell proliferation compared to control treatments. The mechanism involved the activation of apoptotic pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. These properties make the compound effective in inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Pesticides

Several triazole-containing methyl esters are widely used as herbicides and fungicides, sharing structural motifs with the target compound:

| Compound Name | Key Substituents | Biological Activity | Applications |

|---|---|---|---|

| Triflusulfuron methyl ester | Triazine, trifluoroethoxy, sulfonyl | Herbicidal | Broadleaf weed control |

| Ethametsulfuron methyl ester | Triazine, ethoxy, methylamino, sulfonyl | Herbicidal | Oilseed crop protection |

| Metsulfuron methyl ester | Triazine, methoxy, methyl, sulfonyl | Herbicidal | Cereal crop protection |

| Epoxiconazole (BAS 480 F) | Triazole, 2-chlorophenyl, 4-fluorophenyl, oxirane | Fungicidal | Cereal and fruit disease management |

These compounds feature triazine or triazole cores with sulfonylurea or epoxide functionalities, enabling herbicidal or fungicidal action via inhibition of acetolactate synthase (ALS) or sterol biosynthesis, respectively . In contrast, the target compound lacks sulfonyl or epoxide groups, suggesting divergent mechanisms. However, the shared fluorophenyl group in Epoxiconazole and the target compound highlights fluorine’s role in enhancing lipophilicity and target binding .

Antifungal Triazole Derivatives

The WHO-listed antifungal agent (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol demonstrates structural complexity with a difluorophenyl group and a piperidine moiety. Compared to the target compound, this agent’s 2,4-difluorophenyl substitution and extended alkyl chain likely improve fungal cytochrome P450 (CYP51) inhibition, a hallmark of triazole antifungals . The target compound’s simpler structure (mono-fluorophenyl, acetate ester) may limit its antifungal spectrum but could offer synthetic accessibility.

Structural Analogs in Supplier Catalogs

Commercial analogs such as methyl 2-(3-phenylcyclobutyl)acetate and methyl 2-(3-phenylmethoxycarbonylaminopropanoylamino)propanoate feature variations in substituents (e.g., cyclobutyl, carbamate groups). These modifications influence physicochemical properties:

- Methoxycarbonylamino chains enhance solubility in polar solvents compared to the target compound’s fluorophenyl-acetate system .

Key Research Findings

- Fluorine Substitution : Fluorine at the phenyl 3-position (target compound) versus 2,4-positions (WHO antifungal agent) alters electronic effects and steric interactions, impacting bioactivity .

- Ester Functionality : The methyl ester in the target compound may confer metabolic stability over free carboxylic acids, as seen in herbicide analogs like metsulfuron methyl .

- Synthetic Efficiency : High-yield synthesis routes (e.g., 85% for related triazoles) suggest scalability for the target compound, though purification challenges may arise due to fluorine’s electron-withdrawing effects .

Biological Activity

Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 249.25 g/mol. The compound features a triazole ring substituted with a fluorophenyl group and a methyl ester functional group, enhancing its solubility and reactivity in biological systems.

Antimicrobial Properties

Compounds containing the triazole ring have been extensively studied for their antimicrobial properties. This compound has demonstrated potential against various microorganisms. Research indicates that triazole derivatives can exhibit significant activity against bacteria and fungi due to their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 µg/mL |

| Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)acetate | Escherichia coli | < 15 µg/mL |

| Methyl 2-(1H-1,2,4-triazol-1-yl)acetate | Candida albicans | < 20 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated on various cancer cell lines. Studies have shown that compounds with triazole moieties can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of several triazole derivatives on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, it was found that derivatives with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated counterparts. The IC50 values for this compound were determined to be below 20 µg/mL for both cell lines .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Triazole derivatives are known to bind to enzymes involved in fungal cell wall synthesis or cancer cell proliferation pathways through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Synthesis and Derivative Studies

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. The synthesis generally follows a multi-step process involving the formation of the triazole ring followed by esterification .

Table 2: Comparison of Synthetic Routes for Triazole Derivatives

| Synthetic Route | Yield (%) | Key Features |

|---|---|---|

| Conventional Method | 60% | Multi-step process; longer reaction time |

| Continuous Flow Method | 85% | More efficient; reduced reaction time; environmentally friendly |

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate, and how do reaction conditions influence yield and purity?

The synthesis typically involves regioselective alkylation of 1,2,4-triazole precursors followed by coupling with 3-fluorophenyl derivatives. Key steps include:

- Cyclocondensation : Formation of the triazole ring via cyclization of hydrazine derivatives with nitriles or amidines.

- Alkylation : Introducing the acetoxy group using methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Continuous-flow reactors (e.g., microreactors) improve yield (up to 85%) and reduce side products compared to batch methods .

Critical Factors : - Temperature control (25–80°C) to minimize decomposition.

- Solvent polarity (DMF vs. THF) affects regioselectivity during alkylation .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy :

- X-ray Crystallography : Resolves bond angles and confirms regiochemistry (e.g., triazole N1-alkylation vs. N2-alkylation) with R-factor < 0.05 .

- HPLC-MS : Quantifies purity (>97%) and detects hydrolytic degradation products (e.g., free acetic acid derivative) .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation of 1,2,4-triazole precursors be addressed to optimize synthesis?

Regioselectivity is influenced by:

- Steric and Electronic Effects : Bulky substituents on the triazole favor alkylation at the less hindered nitrogen (N1). For example, 3-fluorophenyl groups direct alkylation to N1 due to steric hindrance at N2 .

- Catalytic Systems : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates and selectivity in biphasic systems .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to identify optimal alkylation sites .

Q. What are the mechanistic insights into the hydrolytic stability of the methyl ester group under physiological conditions?

- pH-Dependent Hydrolysis : The ester hydrolyzes to 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetic acid in aqueous buffers (t₁/₂ = 12 h at pH 7.4).

- Enzymatic Catalysis : Esterases accelerate hydrolysis in biological matrices, impacting pharmacokinetic profiles .

- Stabilization Strategies : Co-crystallization with cyclodextrins or formulation in lipid nanoparticles reduces hydrolysis rates .

Q. How do structural modifications (e.g., fluorine position, triazole substitution) affect bioactivity and physicochemical properties?

- Fluorine Position : Meta-fluorine on the phenyl ring enhances metabolic stability compared to para-substituted analogs (CLhep reduced by 40%) .

- Triazole Substitution : N1-alkylation improves solubility (logP = 1.2) vs. N2-alkylated isomers (logP = 2.1) .

- SAR Studies : Replacement of the methyl ester with ethyl or tert-butyl groups alters target binding affinity (IC₅₀ values vary by 10-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.